molecular formula C15H30BrO5P B6322472 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid CAS No. 1095957-23-5

11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid

Cat. No.: B6322472
CAS No.: 1095957-23-5
M. Wt: 401.27 g/mol
InChI Key: SBFNQWAMVLRANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The visible light-induced polymerization of methyl methacrylate in the presence of methylene blue as a photocatalyst and various bromine-containing organic compounds was first investigated . The simultaneous realization of two different processes determines the linear growth of the polymer chain upon conversion .

Safety and Hazards

Ethyl 2-bromoisobutyrate is a hazardous substance that requires careful handling to ensure safety . Appropriate personal protective equipment and ventilation should be used to prevent contact with the eyes, skin, or inhalation of vapors .

Future Directions

The use of light irradiation for initiation of radical polymerization has several advantages in comparison with conventional thermal initiation . At first, the conduction of the process at ambient temperatures allows to save energy what is important for modern ecofriendly industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid typically involves the esterification of 2-bromo-2-methylpropanoic acid with 11-phosphonoundecanol. The reaction is carried out under inert gas conditions to prevent moisture interference . The reaction conditions include maintaining a temperature range of 63°C to 67°C, which is the melting point of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas to maintain its stability and prevent degradation due to moisture .

Chemical Reactions Analysis

Types of Reactions

11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphonic acids can be formed.

    Hydrolysis Products: The hydrolysis of the ester bond yields 2-bromo-2-methylpropanoic acid and 11-phosphonoundecanol.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methylpropanoic acid 11-phosphonoundecyl ester
  • 11-[(2-Bromoisobutanoyl)oxy]undecyl-1-phosphonic acid

Uniqueness

11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is unique due to its specific structure, which combines a brominated ester with a phosphonic acid group. This combination imparts unique reactivity and properties, making it valuable in specialized applications .

Properties

IUPAC Name

11-(2-bromo-2-methylpropanoyl)oxyundecylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30BrO5P/c1-15(2,16)14(17)21-12-10-8-6-4-3-5-7-9-11-13-22(18,19)20/h3-13H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFNQWAMVLRANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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